5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
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Overview
Description
5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable electrophile.
Attachment of the acetamidophenyl group: This can be done through an amide coupling reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or hydroxyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
- 5-[(2-fluorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
- 5-[(2-methylphenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
Uniqueness
5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-13(24)22-14-6-8-15(9-7-14)23-20(25)19-11-10-16(27-19)12-26-18-5-3-2-4-17(18)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHGAXPVJRXWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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